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Compound of Interest

Compound Name: Methyl (S)-(+)-mandelate

Cat. No.: B127884

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
(S)-(+)-mandelate, a valuable chiral building block in pharmaceutical and chemical synthesis.
[1] The following sections detall its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, supported by typical experimental protocols for acquiring such
spectra.

Chemical Structure and Properties

o |[UPAC Name: methyl (2S)-2-hydroxy-2-phenylacetate[2]
e CAS Number: 21210-43-5[3][4]

e Molecular Formula: CoH1003[3][4]

e Molecular Weight: 166.17 g/mol [3][4]

o Appearance: White crystalline powder[5]

e Melting Point: 56-58 °C[3][5]

e Optical Activity: [a]20/D +144° (c=1 in methanol)[3]

Spectroscopic Data
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The following tables summarize the key spectroscopic data for Methyl (S)-(+)-mandelate.

'H NMR Spectroscopy

Table 1: *H NMR Spectroscopic Data for Methyl DL-mandelate in CDClIs

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.42-7.28 m 5H Aromatic (CeH5s)
5.18 S 1H CH-OH
3.73 S 3H OCHs
~3.5 (broad) S 1H OH

Note: Data is for the racemic mixture, Methyl DL-mandelate, as specific peak data for the (S)-
(+)-enantiomer was not available in the search results. The spectrum is largely identical for
both enantiomers in an achiral solvent.

3C NMR Spectroscopy

Table 2: 13C NMR Spectroscopic Data for Methyl (S)-(+)-mandelate

Chemical Shift (8) ppm Assighment
1745 C=0 (Ester)
138.9 Aromatic (C)
128.6 Aromatic (CH)
128.3 Aromatic (CH)
126.7 Aromatic (CH)
72.5 CH-OH

52.8 OCHs
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Note: Specific peak values can vary slightly depending on the solvent and spectrometer

frequency.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl mandelate

Wavenumber (cm~?) Description of Vibration
~3520 (sharp) O-H Stretch (hydroxyl group)
3090 - 3030 C-H Stretch (aromatic)

2995 - 2950 C-H Stretch (aliphatic, CHs)
~1735 (strong) C=0 Stretch (ester carbonyl)
1600, 1495, 1455 C=C Stretch (aromatic ring)
~1210, ~1120 C-0O Stretch (ester and alcohol)

Note: The precise position and appearance of the O-H stretch can be affected by hydrogen

bonding.

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron lonization (El) Mass Spectrum of Methyl mandelate

m/z Relative Intensity Proposed Fragment lon
166 Low [M]* (Molecular lon)

107 High [CeHsCH(OH)]*

79 Moderate [CeH7]*

77 Moderate [CeHs]* (Phenyl cation)

Note: The molecular ion peak at m/z 166 is often of low intensity in the El spectrum.[6]

Typical Experimental Protocols
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Detailed experimental protocols for the acquisition of spectroscopic data for Methyl (S)-(+)-

mandelate are not always fully reported in the literature. However, the following represents

typical methodologies for these analytical techniques.

NMR Spectroscopy

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent
(e.g., CDCIs3, DMSO-ds) in an NMR tube.

'H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz
spectrometer.[7] A standard single-pulse experiment is used with a sufficient relaxation delay
to ensure quantitative integration. Chemical shifts are reported in parts per million (ppm)
relative to a tetramethylsilane (TMS) internal standard.

13C NMR Spectroscopy: Carbon-13 NMR spectra are usually acquired on the same
instrument, often at a frequency of 75 or 100 MHz.[7] To simplify the spectrum and enhance
sensitivity, broadband proton decoupling is commonly employed, resulting in a spectrum
where each unique carbon atom appears as a singlet.[2][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a solid sample like Methyl (S)-(+)-mandelate, the spectrum can be
obtained using a KBr (potassium bromide) pellet. A small amount of the sample is ground
with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR
crystal.

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a
range of 4000 to 400 cm~1. The resulting spectrum is a plot of transmittance or absorbance
versus wavenumber (cm~1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent, such as
dichloromethane or ethyl acetate.
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» Chromatographic Separation: For chiral analysis, a chiral capillary GC column is used, such
as one based on cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ G-TA). The oven
temperature is programmed to ensure separation of the enantiomers. For example, an
isothermal oven temperature of 140 °C has been used.

o Mass Spectrometry: As the separated components elute from the GC column, they enter the
mass spectrometer. Electron ionization (El) at 70 eV is a common method for fragmentation.
The mass analyzer scans a specific mass-to-charge (m/z) range to detect the molecular ion
and its fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chiral compound like Methyl (S)-(+)-mandelate.

Sample Preparation
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Caption: Workflow for Spectroscopic Analysis of Methyl (S)-(+)-mandelate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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